(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride
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Overview
Description
WAY-340245 is a chemical compound known for its role as an inhibitor of extracellular signal-regulated kinases (ERK). It has a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol . This compound is primarily used in scientific research to study the ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-340245 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-340245 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-340245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
WAY-340245 is widely used in scientific research due to its ability to inhibit the ERK signaling pathway. This pathway is crucial in various biological processes, making WAY-340245 valuable in:
Chemistry: Studying the mechanisms of chemical reactions involving ERK inhibitors.
Biology: Investigating the role of ERK in cell signaling, proliferation, and differentiation.
Medicine: Exploring potential therapeutic applications in diseases where ERK signaling is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Developing new drugs and therapeutic agents targeting the ERK pathway
Mechanism of Action
WAY-340245 exerts its effects by inhibiting the activity of extracellular signal-regulated kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which transmits signals from the cell surface to the nucleus. By inhibiting ERK, WAY-340245 disrupts this signaling cascade, leading to altered cellular responses such as reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
U0126: Another ERK inhibitor with a different chemical structure but similar biological activity.
PD98059: A selective inhibitor of the MAPK/ERK pathway, often used in parallel with WAY-340245 in research studies.
SCH772984: A potent and selective ERK inhibitor with distinct pharmacological properties
Uniqueness
WAY-340245 is unique due to its specific chemical structure, which allows for selective inhibition of ERK. This selectivity makes it a valuable tool in research, as it can be used to dissect the specific roles of ERK in various cellular processes without affecting other kinases .
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O4S/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9/h1-2,5-6H,3-4,7,14H2/b11-6+ |
InChI Key |
ZAWGHGDNVXQOKU-IZZDOVSWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CCN |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN |
Origin of Product |
United States |
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